molecular formula C24H26ClN3O6 B11187576 2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B11187576
M. Wt: 487.9 g/mol
InChI Key: BEGWHPZMSJHWHQ-UHFFFAOYSA-N
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Description

2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrimidine ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Substitution reactions: Introduction of the 4-chlorophenyl and 3,4,5-trimethoxyphenyl groups through nucleophilic substitution reactions.

    Hydroxyethylation: Addition of the hydroxyethyl group under basic conditions.

    Acylation: Formation of the final acetamide structure through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings may undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield 2-[2-(4-CHLOROPHENYL)-5-(2-OXOETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Investigated for its potential therapeutic effects in various diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE would depend on its specific biological target. Generally, it may involve:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Interference with cellular pathways: Affecting signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE
  • **2-[2-(4-BROMOPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE
  • **2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4,5-TRIMETHOXYPHENYL)ACETAMIDE lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C24H26ClN3O6

Molecular Weight

487.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C24H26ClN3O6/c1-14-18(9-10-29)24(31)28(23(26-14)15-5-7-16(25)8-6-15)13-21(30)27-17-11-19(32-2)22(34-4)20(12-17)33-3/h5-8,11-12,29H,9-10,13H2,1-4H3,(H,27,30)

InChI Key

BEGWHPZMSJHWHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC=C(C=C2)Cl)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC)CCO

Origin of Product

United States

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